N-Methylphenylalanyl-prolyl-arginine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

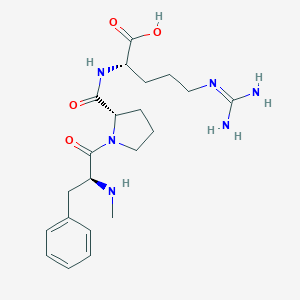

N-Methylphenylalanyl-prolyl-arginine, also known as this compound, is a useful research compound. Its molecular formula is C21H32N6O4 and its molecular weight is 432.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

1.1 Cardiovascular Health

N-Methylphenylalanyl-prolyl-arginine is structurally related to L-arginine, a precursor to nitric oxide (NO), which plays a crucial role in cardiovascular health. Research indicates that arginine supplementation can improve endothelial function and reduce blood pressure by enhancing NO production. For instance, a study found that L-arginine administration resulted in significant increases in cerebral blood flow (CBF) in conditions of ischemia, suggesting similar potential for this compound in treating cardiovascular disorders .

1.2 Neurological Disorders

The compound may also have implications in the treatment of neurological disorders. L-arginine has been shown to partially reverse cerebral ischemia and improve neurovascular function. Given that this compound shares structural similarities with L-arginine, it could potentially exhibit similar neuroprotective effects . Studies on arginine derivatives have indicated their ability to modulate neurotransmitter release and enhance cognitive function, warranting further investigation into this compound's efficacy in neuroprotection.

Biochemical Applications

2.1 Nitric Oxide Production

This compound may influence nitric oxide synthase activity, enhancing the production of NO from L-arginine. This has significant implications for various physiological processes, including vasodilation and immune response modulation . The compound's ability to serve as a substrate for NO synthesis positions it as a potential therapeutic agent in conditions characterized by NO deficiency.

2.2 Immune Modulation

Research shows that arginine metabolites play a role in immune response regulation. This compound might enhance immune function by modulating the production of cytokines and other immune mediators . Its application as an immunomodulatory agent could be beneficial in conditions like sepsis or chronic inflammatory diseases.

Nutritional Applications

3.1 Nutraceutical Potential

As a derivative of arginine, this compound could be explored as a nutraceutical to support health and wellness. Arginine is known for its role in promoting muscle growth, enhancing exercise performance, and improving recovery post-exercise . The incorporation of this compound into dietary supplements could provide additional benefits related to muscle metabolism and recovery.

3.2 Poultry Nutrition

Recent studies highlight the role of arginine and its derivatives in poultry nutrition, where they contribute to growth performance and immune health . this compound could be investigated for similar applications in animal feed formulations to enhance growth rates and overall animal health.

Case Studies and Research Findings

化学反应分析

Synthetic Reactions and Methylation Strategies

The synthesis of MePhe-Pro-Arg involves critical steps for introducing the N-methyl group on phenylalanine and coupling arginine while preserving stereochemistry.

Key Reactions:

-

N-Methylation of Phenylalanine:

- Method: Alkylation using methyl iodide (MeI) under basic conditions (e.g., K₂CO₃ in acetone) .

- Mechanism: SN2 displacement of the α-bromo acid intermediate with methylamine or direct methylation of a sulfonamide-protected amino acid .

- Yield: Up to 90% with optimized conditions (anhydrous acetone, 45°C) .

- Peptide Coupling:

Table 1: Synthetic Conditions for MePhe-Pro-Arg

Stability and Degradation Pathways

The peptide’s stability is influenced by pH, temperature, and reactive intermediates.

- Hydrolysis of Peptide Bonds:

- Guanidino Group Reactivity (Arginine):

Table 2: Degradation Products Under Specific Conditions

Functional Group Reactivity

- N-Methylphenylalanine:

- Arginine Guanidino Group:

Figure 1: Arginine Guanidino Group Interactions

- Key Residues: E216, D219, and D330 form ionic bonds with the guanidino group .

- Pi-Cation Interaction: F87 stabilizes the methylated arginine in PRMT5-like enzymes .

Analytical and Computational Insights

属性

CAS 编号 |

162435-91-8 |

|---|---|

分子式 |

C21H32N6O4 |

分子量 |

432.5 g/mol |

IUPAC 名称 |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H32N6O4/c1-24-16(13-14-7-3-2-4-8-14)19(29)27-12-6-10-17(27)18(28)26-15(20(30)31)9-5-11-25-21(22)23/h2-4,7-8,15-17,24H,5-6,9-13H2,1H3,(H,26,28)(H,30,31)(H4,22,23,25)/t15-,16-,17-/m0/s1 |

InChI 键 |

LVCPRLFCRFDKSQ-ULQDDVLXSA-N |

SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |

手性 SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

规范 SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |

Key on ui other cas no. |

162435-91-8 |

序列 |

FPR |

同义词 |

D-MePhe-Pro-Arg-H MePhe-Pro-Arg N-methylphenylalanyl-prolyl-arginine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。